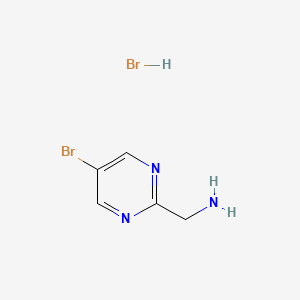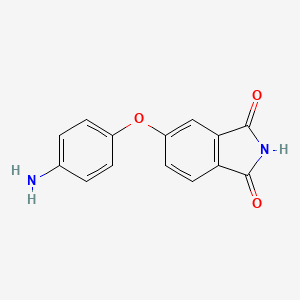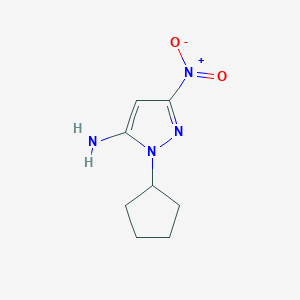![molecular formula C21H22N6O B2784630 3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 946265-45-8](/img/structure/B2784630.png)
3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol , also known as Compound X , is a synthetic small molecule with potential applications in cancer treatment. Its chemical structure comprises a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged core for drug design .
Synthesis Analysis
The synthesis of Compound X involves several steps, including the construction of the pyrazolo[3,4-d]pyrimidine ring system. Researchers have designed and synthesized this compound as a novel CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 inhibition is an attractive strategy for selectively targeting tumor cells in cancer therapy .
Molecular Structure Analysis
The molecular formula of Compound X is C₁₉H₁₉N₅O . Its molecular weight is approximately 135.13 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core with additional functional groups, including an amino group and a phenyl ring. The 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
Compound X exhibits inhibitory activity against CDK2/cyclin A2. It significantly alters cell cycle progression and induces apoptosis in cancer cells. The compound’s chemical interactions with CDK2 are crucial for its anti-proliferative effects. Further investigations are needed to elucidate the precise binding mode and interactions .
Mécanisme D'action
Propriétés
IUPAC Name |
3-[[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-7-5-8-16(13-15)24-19-18-14-23-27(17-9-3-2-4-10-17)20(18)26-21(25-19)22-11-6-12-28/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKLEJFDIFUWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

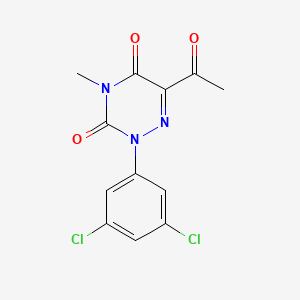
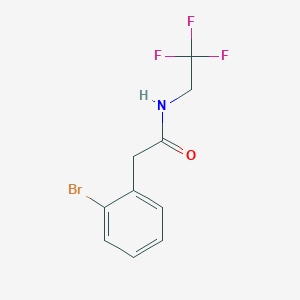
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2784552.png)

![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)
![4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2784555.png)
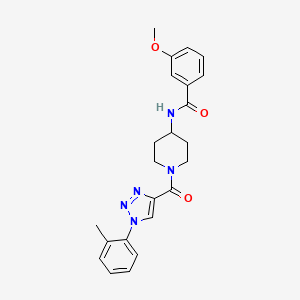
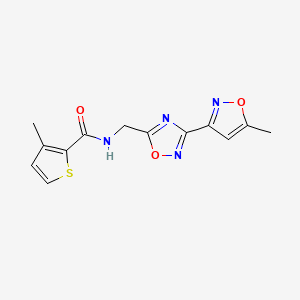


![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)
